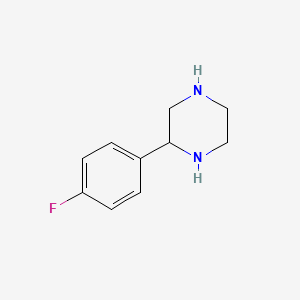

2-(4-Fluorophenyl)piperazine

Vue d'ensemble

Description

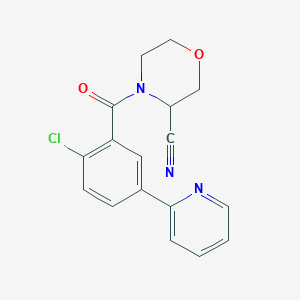

2-(4-Fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It is a piperazine derivative that can cause euphoria and mild psychedelic effects . It has been sold as an ingredient in legal recreational drugs, known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Molecular Structure Analysis

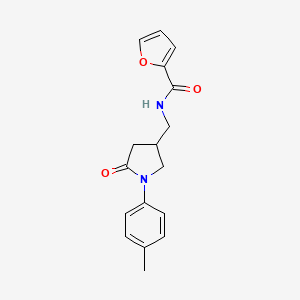

The molecular formula of 2-(4-Fluorophenyl)piperazine is C10H13FN2 . The InChI code is InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)piperazine has a molecular weight of 180.2 . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH7.2) (1:2): 0.33 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml .Applications De Recherche Scientifique

- Antimicrobial and Antitubercular Properties Research on piperazine and pyrazole derivatives has highlighted their potential antimicrobial and antitubercular properties. 2-(4-Fluorophenyl)piperazine may play a role in combating bacterial infections and tuberculosis.

- A study designed, synthesized, and evaluated pyridazinones containing the 2-(4-fluorophenyl)piperazine moiety for MAO-A and MAO-B inhibitory activities. Compound T6 demonstrated potent MAO-B inhibition, with an IC50 value of 0.013 µM .

- Piperazine derivatives, including 2-(4-fluorophenyl)piperazine, serve as essential building blocks in drug design. Notably, the piperazine moiety appears in drugs such as trimetazidine, ranolazine, aripiprazole, and quetiapine .

Monoamine Oxidase (MAO) Inhibition

Drug Development

Photocatalytic Synthesis

Safety and Hazards

Orientations Futures

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 2-(4-Fluorophenyl)piperazine, in the future.

Mécanisme D'action

Target of Action

2-(4-Fluorophenyl)piperazine is a piperazine derivative that has been found to interact with several targets. It has been reported to act as an agonist at the 5-HT1A serotonin receptor . Additionally, it has been suggested to have affinity for the dopamine D4 receptor .

Mode of Action

The interaction of 2-(4-Fluorophenyl)piperazine with its targets leads to a series of changes in cellular signaling. As a 5-HT1A receptor agonist, it can stimulate this receptor, leading to a decrease in the firing rate of serotonin neurons . This can result in a variety of effects, including mood regulation and the modulation of cognition, learning, and memory.

Biochemical Pathways

The activation of the 5-HT1A receptor by 2-(4-Fluorophenyl)piperazine can affect several biochemical pathways. For instance, it can lead to the inhibition of adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can have downstream effects on various cellular processes, including the regulation of ion channels and the modulation of gene expression.

Pharmacokinetics

It is known that the compound is well absorbed and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is metabolized in the liver, primarily by the CYP2D6 enzyme .

Result of Action

The molecular and cellular effects of 2-(4-Fluorophenyl)piperazine’s action are diverse, given its interaction with multiple targets. Its activation of the 5-HT1A receptor can lead to a decrease in the firing rate of serotonin neurons, which can have various effects on mood, cognition, learning, and memory . Additionally, its potential interaction with the dopamine D4 receptor could influence dopaminergic signaling, which is involved in reward, motivation, and other aspects of behavior .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKSEMIIIZYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984252 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)piperazine | |

CAS RN |

65709-33-3 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)

![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)

![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)

![1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2633416.png)

![6-(3-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2633417.png)